

An In-depth Technical Guide to 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-bromo-N-methylbenzenesulfonamide
Cat. No.:	B131356

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This technical guide provides a comprehensive overview of the chemical and physical properties of **3-bromo-N-methylbenzenesulfonamide**, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, synthesis, and potential applications, with a focus on its role as a building block in targeted protein degradation.

Chemical and Physical Properties

3-bromo-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, the latter of which is further substituted with a methyl group.

General Information

Property	Value	Reference
CAS Number	153435-79-1	[1] [2]
Molecular Formula	C ₇ H ₈ BrNO ₂ S	[1]
Molecular Weight	250.11 g/mol	[1]
Physical Form	Solid	[2]
Purity	≥98%	[1]

Physical Properties

Property	Value	Reference
Melting Point	62-66 °C	[3]
Boiling Point	343.0 ± 44.0 °C at 760 mmHg	[3]
Density	1.6 ± 0.1 g/cm³	[3]
Flash Point	161.2 ± 28.4 °C	[3]

Solubility

Detailed quantitative solubility data for **3-bromo-N-methylbenzenesulfonamide** is not readily available in the literature. However, based on the general properties of benzenesulfonamides, the following qualitative solubility profile can be expected:

- Water: Poorly soluble.[4][5]
- Organic Solvents: More soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate.[4][5]
- pH Dependence: Solubility in aqueous solutions is expected to increase under alkaline conditions due to the acidic nature of the sulfonamide proton.[4][5]

Spectral Data (Predicted)

While specific spectra for **3-bromo-N-methylbenzenesulfonamide** are not publicly available, the expected spectral characteristics can be predicted based on data from closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	m	1H	Aromatic C-H
~7.6-7.7	m	1H	Aromatic C-H
~7.4-7.5	m	2H	Aromatic C-H
~4.5-5.0	q (broad)	1H	N-H
~2.7	d	3H	N-CH ₃

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit signals for the seven carbon atoms:

Chemical Shift (δ , ppm)	Assignment
~140-142	C-SO ₂
~135-137	C-Br
~125-132	Aromatic C-H
~120-122	Aromatic C-H
~30	N-CH ₃

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present:

Wavenumber (cm ⁻¹)	Assignment
3250-3350	N-H stretch
1330-1360	Asymmetric SO ₂ stretch
1150-1180	Symmetric SO ₂ stretch
900-950	S-N stretch
700-800	C-Br stretch

Mass Spectrometry

The mass spectrum (Electron Impact) would be expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

m/z	Assignment
249/251	[M] ⁺
185/187	[M - SO ₂] ⁺
156/158	[M - SO ₂ NHCH ₃] ⁺
77	[C ₆ H ₅] ⁺

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-bromo-N-methylbenzenesulfonamide** is not widely published. However, a general and reliable method for the synthesis of N-alkylbenzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with the appropriate amine.[6]

Experimental Protocol (General)

Reaction: 3-bromobenzenesulfonyl chloride + methylamine → **3-bromo-N-methylbenzenesulfonamide** + HCl

Materials:

- 3-bromobenzenesulfonyl chloride
- Methylamine (e.g., as a solution in THF or water)
- A suitable base (e.g., pyridine, triethylamine, or excess methylamine)
- An inert solvent (e.g., dichloromethane, THF, or diethyl ether)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- Dissolve 3-bromobenzenesulfonyl chloride in the chosen inert solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Slowly add a solution of methylamine and the base to the stirred solution of the sulfonyl chloride.
- Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).
- Upon completion, quench the reaction with water.
- If necessary, acidify the aqueous layer with dilute HCl to protonate any excess amine.
- Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

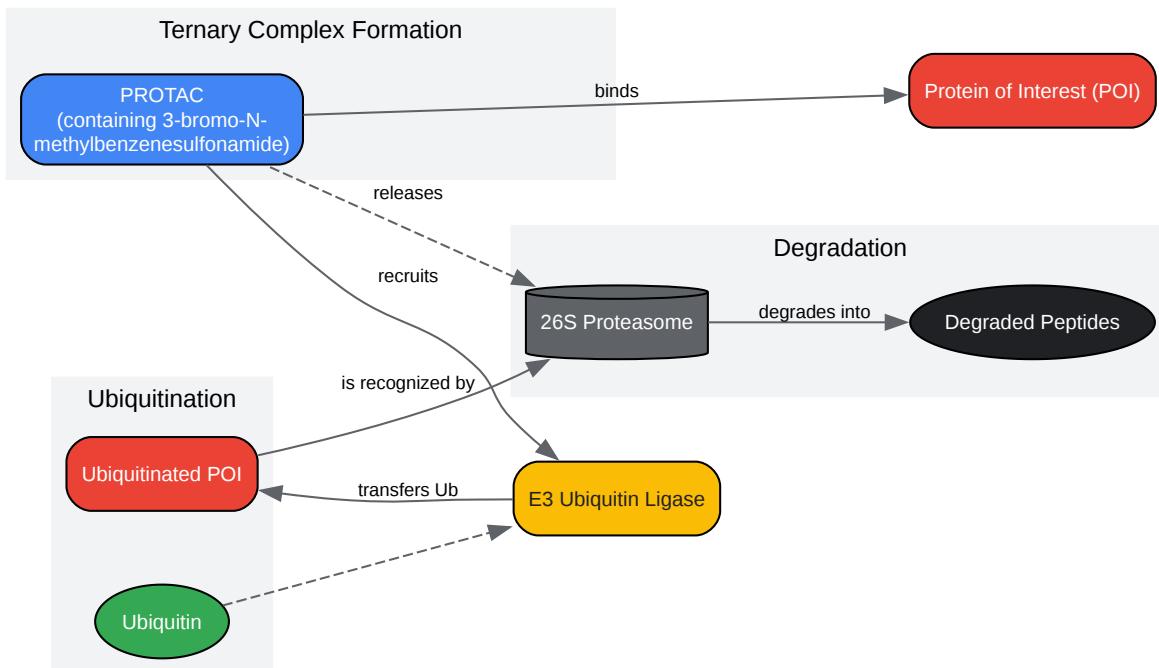
Role in Targeted Protein Degradation

3-bromo-N-methylbenzenesulfonamide is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.^{[7][8]}

PROTAC Mechanism of Action

A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.^{[9][10]}

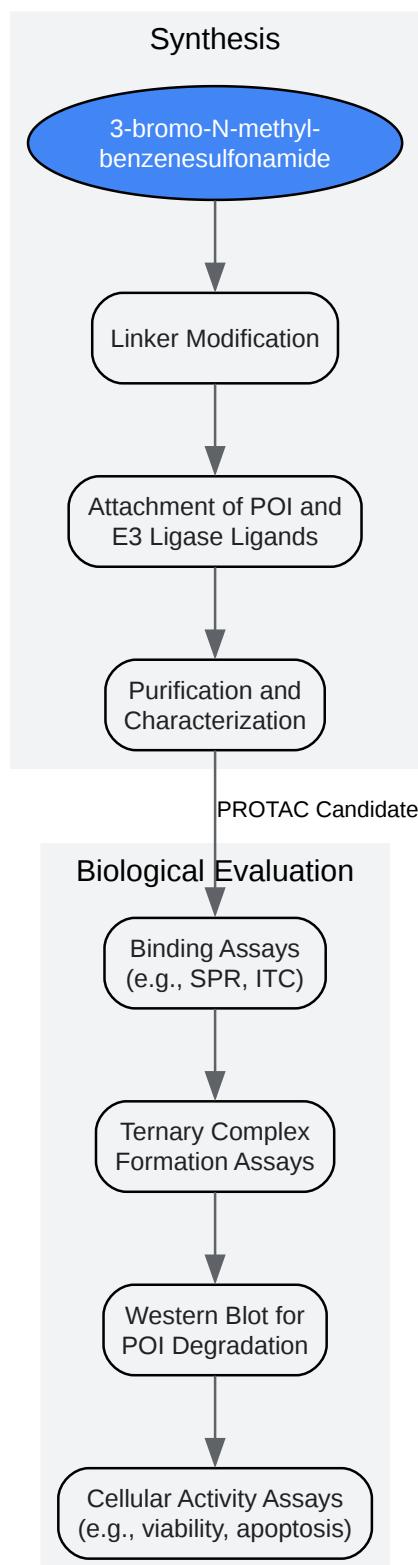
The **3-bromo-N-methylbenzenesulfonamide** moiety can be incorporated into the linker or the E3 ligase ligand of a PROTAC. The bromine atom provides a convenient handle for further chemical modification, such as cross-coupling reactions, to attach the other components of the PROTAC.

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PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC using **3-bromo-N-methylbenzenesulfonamide** would typically follow a structured workflow.



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General workflow for PROTAC development.

Safety and Handling

3-bromo-N-methylbenzenesulfonamide is considered a hazardous chemical.[\[2\]](#)[\[11\]](#)

Appropriate safety precautions should be taken when handling this compound.

Hazard Statements

- H315: Causes skin irritation.[\[2\]](#)[\[11\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[11\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)[\[11\]](#)

Precautionary Statements

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[11\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[11\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[11\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[11\]](#)

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[\[11\]](#)

Conclusion

3-bromo-N-methylbenzenesulfonamide is a valuable building block for the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their work. As with any chemical reagent, appropriate safety measures should be strictly followed during its handling and use.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-bromo-N-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131356#3-bromo-n-methylbenzenesulfonamide-chemical-properties>]

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